N-(1-Cyano-1-cyclopropylethyl)-2-(2-ethylthiomorpholin-4-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-Cyano-1-cyclopropylethyl)-2-(2-ethylthiomorpholin-4-YL)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a cyano group, a cyclopropyl group, and a thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-Cyano-1-cyclopropylethyl)-2-(2-ethylthiomorpholin-4-YL)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Cyclopropyl Group: Starting with a suitable cyclopropane precursor, the cyano group can be introduced via a nucleophilic substitution reaction.
Thiomorpholine Ring Formation:
Acetamide Formation: The final step involves the acylation of the thiomorpholine derivative with an appropriate acylating agent to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(1-Cyano-1-cyclopropylethyl)-2-(2-ethylthiomorpholin-4-YL)acetamide” can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary or secondary amines.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry
In chemistry, “N-(1-Cyano-1-cyclopropylethyl)-2-(2-ethylthiomorpholin-4-YL)acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential as pharmaceuticals. They may exhibit biological activity such as enzyme inhibition, receptor binding, or antimicrobial properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-(1-Cyano-1-cyclopropylethyl)-2-(2-ethylthiomorpholin-4-YL)acetamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and thiomorpholine ring could play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Cyano-1-cyclopropylethyl)-2-(2-methylthiomorpholin-4-YL)acetamide
- N-(1-Cyano-1-cyclopropylethyl)-2-(2-ethylpiperidin-4-YL)acetamide
Uniqueness
“N-(1-Cyano-1-cyclopropylethyl)-2-(2-ethylthiomorpholin-4-YL)acetamide” is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(2-ethylthiomorpholin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS/c1-3-12-8-17(6-7-19-12)9-13(18)16-14(2,10-15)11-4-5-11/h11-12H,3-9H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVZCXRYSFVFRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCS1)CC(=O)NC(C)(C#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.